molecular formula C16H19NO2 B14656168 trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate CAS No. 41416-60-8

trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate

Cat. No.: B14656168
CAS No.: 41416-60-8
M. Wt: 257.33 g/mol
InChI Key: RFUFMOJFRJZNJU-UHFFFAOYSA-N
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Description

trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis, due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate typically involves the reaction of trans-alpha-Ethynyl-4-phenylcyclohexanemethanol with a carbamoylating agent. One common method is the reaction with dimethyl carbonate in the presence of a catalyst such as iron-chrome catalyst TZC-3/1. This reaction is carried out at elevated temperatures (around 150°C) to achieve high yields .

Industrial Production Methods: Industrial production of carbamates often involves phosgene-free methods to ensure safety and environmental sustainability. The use of dimethyl carbonate as a carbamoylating agent is preferred due to its lower environmental impact compared to traditional methods involving phosgene .

Chemical Reactions Analysis

Types of Reactions: trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate is used as a protecting group for amines during peptide synthesis. It can be installed and removed under relatively mild conditions, making it a valuable tool in organic synthesis .

Biology and Medicine: Its carbamate moiety can interact with various biological receptors, making it useful in drug design .

Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its ability to act as a protecting group for amines makes it valuable in large-scale chemical production .

Mechanism of Action

The mechanism of action of trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate involves its interaction with specific molecular targets. The carbamate group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ethynyl and phenyl groups provide additional sites for chemical modification, enhancing its versatility in various applications.

Properties

CAS No.

41416-60-8

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

1-(4-phenylcyclohexyl)prop-2-ynyl carbamate

InChI

InChI=1S/C16H19NO2/c1-2-15(19-16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h1,3-7,13-15H,8-11H2,(H2,17,18)

InChI Key

RFUFMOJFRJZNJU-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1CCC(CC1)C2=CC=CC=C2)OC(=O)N

Origin of Product

United States

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